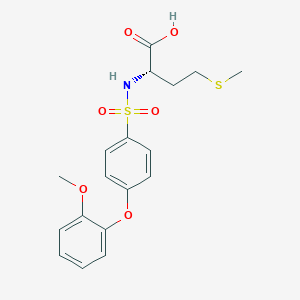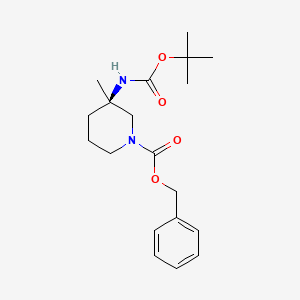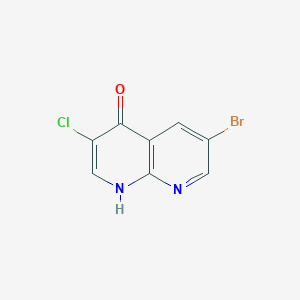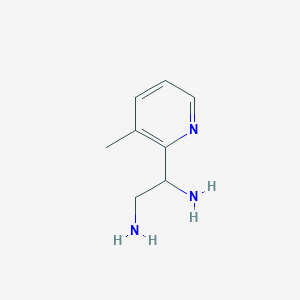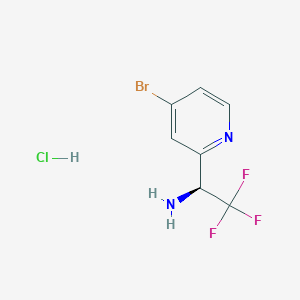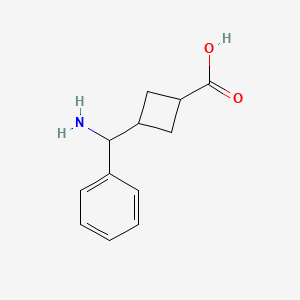![molecular formula C10H14N2O4S B13037575 Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate is a chemical compound with the molecular formula C11H14N2O4S. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a tert-butyl group, a nitrothiophene ring, and a carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or other higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The carbamate group can form hydrogen bonds with various biomolecules, influencing their stability and activity.
類似化合物との比較
Similar Compounds
Tert-butyl 5-nitrothiophene-2-carboxylate: Similar structure but lacks the carbamate group.
Tert-butyl N-(5-nitrothiophen-2-yl)carbamate: Similar structure but with different substituents on the thiophene ring.
Uniqueness
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate is unique due to its combination of a tert-butyl group, a nitrothiophene ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
tert-butyl N-[(5-nitrothiophen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(13)11-6-7-4-5-8(17-7)12(14)15/h4-5H,6H2,1-3H3,(H,11,13) |
InChIキー |
XZOSIFDOJWRYIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
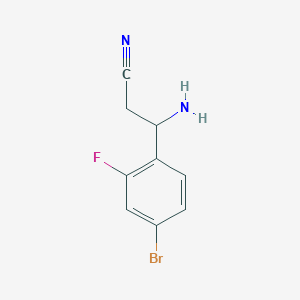
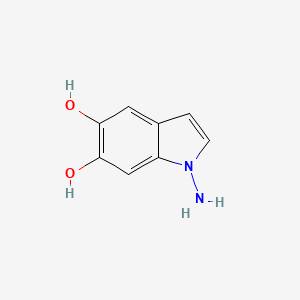

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
